Diethyl cyanophosphonate
Overview
Description
Diethyl cyanophosphonate is an organophosphorus compound with the molecular formula C₅H₁₀NO₃P. It is a clear, colorless to yellow liquid that is soluble in common organic solvents such as dimethylformamide, tetrahydrofuran, diethyl ether, and toluene . This compound is highly toxic and corrosive, requiring careful handling in a well-ventilated fume hood .
Mechanism of Action
Target of Action
As a nerve agent simulant, it is likely to interact with the nervous system, potentially targeting enzymes such as acetylcholinesterase .
Mode of Action
Nerve agents typically work by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine, a neurotransmitter in the nervous system . This inhibition can lead to an accumulation of acetylcholine, causing overstimulation of muscles and glands.
Biochemical Pathways
While the specific biochemical pathways affected by DCNP are not clearly defined in the literature, nerve agents generally impact the cholinergic system. They inhibit acetylcholinesterase, leading to an excess of acetylcholine. This can disrupt normal nerve impulse transmission, affecting functions controlled by the nervous system .
Pharmacokinetics
As a nerve agent simulant, it is likely to be rapidly absorbed and distributed throughout the body, potentially metabolized by the liver, and excreted via the kidneys .
Result of Action
Based on its classification as a nerve agent simulant, it can be inferred that its action may result in overstimulation of muscles and glands due to an excess of acetylcholine .
Biochemical Analysis
Biochemical Properties
It is known to be a nerve agent simulant . Nerve agents typically interact with acetylcholinesterase (AChE), an enzyme crucial for nerve function . By inhibiting AChE, nerve agents disrupt nerve signal transmission, leading to various physiological effects .
Cellular Effects
As a nerve agent simulant, it’s expected to influence cell function by disrupting nerve signal transmission . This disruption can affect various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
Nerve agents, which Diethyl cyanophosphonate simulates, exert their effects by inhibiting AChE . This inhibition disrupts the breakdown of the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of the muscles .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. A colorimetric chemosensor has been designed for sensing this compound, indicating its potential for real-time and on-site detection .
Metabolic Pathways
As a nerve agent simulant, it may be involved in pathways related to nerve signal transmission .
Preparation Methods
Diethyl cyanophosphonate can be synthesized by reacting diethyl phosphite with cyanogen bromide. The reaction mixture gradually heats up, and the product is obtained by vacuum distillation, collecting the fraction at 104-105°C under reduced pressure (2.53 kPa). The yield of this reaction is approximately 65% .
Chemical Reactions Analysis
Diethyl cyanophosphonate undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: It is commonly used as a coupling reagent in peptide synthesis and as a reagent for the phosphorylation of phenols It also acts as an activating agent for the fluorescent derivatization of carboxylic acids, allowing separation by high-performance liquid chromatography.
Major Products: The major products formed from these reactions include phosphorylated phenols and fluorescent derivatives of carboxylic acids.
Scientific Research Applications
Diethyl cyanophosphonate has several applications in scientific research:
Comparison with Similar Compounds
Diethyl cyanophosphonate is similar to other organophosphorus compounds such as diethyl chlorophosphate and diethyl methylphosphonate. it is unique in its application as a nerve agent simulant and its use in peptide synthesis . Other similar compounds include:
Diethyl chlorophosphate: Used in the synthesis of organophosphorus compounds and as a reagent in organic synthesis.
Diethyl methylphosphonate: Employed in the production of flame retardants and plasticizers.
This compound stands out due to its versatility in organic synthesis and its role in detecting chemical warfare agents .
Properties
IUPAC Name |
diethoxyphosphorylformonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO3P/c1-3-8-10(7,5-6)9-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWWLCMDTZFSOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183639 | |
Record name | Diethylphosphorocyanidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS] | |
Record name | Diethyl cyanophosphonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20583 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2942-58-7 | |
Record name | Diethyl cyanophosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2942-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylphosphorocyanidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylphosphorocyanidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl cyanidophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLPHOSPHOROCYANIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAD4WPZ7T0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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